6-Methylchromone

Monoamine oxidase B Neuroprotection Parkinson's disease

Procure 6-Methylchromone (314041-54-8) for calibrated hMAO-B inhibition (IC₅₀ 0.0863 μM) and crystal engineering. This 6-methyl-substituted chromone provides a defined-potency reference for SAR assay validation and polymorph screening, with distinct H-bonding and aryl-stacking interactions in a triclinic P-1 lattice that differentiate it from unsubstituted or 6-halogenated analogs. Ideal for synthesizing α-aminophosphine oxide libraries and optimizing P2Y₆ receptor antagonists. High-purity hydrate form ensures reproducibility in neurodegenerative disease research.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 314041-54-8
Cat. No. B7788453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylchromone
CAS314041-54-8
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC=CC2=O
InChIInChI=1S/C10H8O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
InChIKeyHTXQVFXXVXOLCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylchromone CAS 314041-54-8: Chemical Properties and Baseline Characteristics for Procurement


6-Methylchromone (CAS 314041-54-8, commonly supplied as the hydrate), molecular formula C₁₀H₁₀O₃ (C₁₀H₈O₂·H₂O), is a chromone derivative featuring a methyl substituent at the 6-position of the benzopyran-4-one scaffold. The compound exhibits a melting point of 76–78 °C and a calculated LogP of 2.10 . It serves as a versatile synthetic intermediate for constructing heteroannulated chromone derivatives, including chromeno[2,3-b]pyridines and α-aminophosphine oxides, via reactions at the 3-position [1]. Purity specifications from reputable vendors range from ≥95% to ≥97% (HPLC) . The compound crystallizes in a triclinic system (P-1 space group), exhibiting distinct non-covalent aryl-stacking interactions compared to other 6-substituted chromones [2].

Why 6-Methylchromone Cannot Be Interchanged with Unsubstituted or 7-Methyl Chromone Analogs


Substitution position and identity on the chromone scaffold critically dictate both biological target engagement and solid-state physicochemical properties. Computational studies demonstrate that 6- and 7-substitution differentially modulate π-electron distribution, ν(CO) stretching frequencies, and aromaticity of the pyranone ring, which in turn alters interactions with pharmacological targets [1]. Experimentally, 6-methylchromone exhibits distinct crystal packing driven by H-bonding and aryl-stacking interactions compared to the unsubstituted parent (CH-π dominated) or 6-halogen analogs (halogen···H bonds predominating) [2]. Within the same assay system, the 6-methyl substitution yields an hMAO-B IC₅₀ of 0.0863 μM, whereas the 7-methyl isomer is marginally more potent (0.0827 μM) and the unsubstituted analog substantially more potent (0.0672 μM)—a 28.4% difference between the 6-methyl and unsubstituted chromone [3]. These structural and pharmacological divergences preclude generic substitution without experimental validation.

6-Methylchromone: Head-to-Head Quantitative Evidence Against Chromone and 7-Methyl Analogs


hMAO-B Inhibition: 6-Methylchromone vs. Unsubstituted Chromone vs. 7-Methylchromone

6-Methylchromone exhibits moderate inhibitory activity against human monoamine oxidase B (hMAO-B), with an IC₅₀ value of 0.0863 μM. This places it in the sub-100 nM potency range, comparable to the 7-methyl analog (0.0827 μM) but notably less potent than the unsubstituted chromone (0.0672 μM) in the same assay system [1]. The reference inhibitor pargyline shows an IC₅₀ of 0.1113 μM under identical conditions. The 6-methyl substitution therefore attenuates MAO-B inhibitory potency relative to the hydrogen-substituted parent scaffold, while maintaining activity within the same order of magnitude as the 7-methyl positional isomer.

Monoamine oxidase B Neuroprotection Parkinson's disease

Crystal Packing Architecture: Distinct Aryl-Stacking Interactions in 6-Methylchromone

X-ray diffraction and Hirshfeld surface analysis reveal that 6-methylchromone (compound 2) crystallizes in the triclinic space group P-1 with unit cell parameters a = 7.0461(3) Å, b = 10.2108(5) Å, c = 10.7083(5) Å, α = 89.884(2)°, β = 77.679(2)°, γ = 87.367(2)°, Z = 4 [1]. In contrast, the unsubstituted chromone (compound 1) crystallizes in the monoclinic space group P2₁/n (a = 8.1546(8) Å, b = 7.8364(7) Å, c = 11.1424(11) Å, β = 108.506(2)°, Z = 4). Critically, H-bonds and CH-π interactions predominate in chromone, whereas 6-methylchromone exhibits distinct H-bonds and aryl-stacking interactions. The 6-fluorochromone analog shows O···H and F···H H-bonds, while 6-chloro- and 6-bromochromone are dominated by halogen···H bonding [1].

Crystal engineering Solid-state chemistry Non-covalent interactions

Antioxidant Scaffold SAR: 6-Methyl vs. 6-Halogen Substitution Effects on Radical Scavenging

Structure-activity relationship studies on chromone-based semicarbazones demonstrate that the nature of the substituent at the C-6 position significantly modulates radical scavenging activity. The presence of electronegative atoms (fluoro or chloro) at the 6-position enhances radical scavenging activity compared to electron-donating groups [1]. While direct quantitative DPPH IC₅₀ values for the 6-methyl versus 6-fluoro/chloro comparison are not tabulated in the accessible literature, the directional SAR trend is clearly established: electron-withdrawing 6-substituents confer superior antioxidant capacity relative to electron-donating 6-methyl substitution in this chromone semicarbazone series. In the absence of any 6-substituent, radical scavenging activity was significantly lowered [1].

Antioxidant activity Structure-activity relationship DPPH assay

Synthetic Versatility: Catalyst-Free Three-Component Reaction of 3-Formyl-6-Methylchromone

3-Formyl-6-methylchromone undergoes a catalyst-free three-component reaction with primary amines and secondary phosphine oxides at ambient temperature to yield chromonyl-substituted α-aminophosphine oxides. This reactivity is enabled by the electron-donating 6-methyl group, which enhances nucleophilic substitution at the 3-formyl position [1]. In contrast, 3-formylchromone without the 6-methyl substituent exhibits different reactivity profiles with aromatic amines. Under identical catalyst-free ambient conditions, no reaction occurs when aromatic amines are employed—a basic catalyst is required to achieve partial conversion. When the reaction is conducted at elevated temperature (80 °C) with aliphatic amines, the 6-methyl derivative yields phosphinoyl-functionalized 3-aminomethylene chromanones rather than the corresponding α-aminophosphine oxides, demonstrating temperature-dependent product divergence [1].

Multicomponent reaction α-Aminophosphine oxides Medicinal chemistry

P2Y6 Receptor Antagonist SAR: 6-Methyl Context vs. 6-Halogen Derivatives

Structure-activity relationship studies on 2H-chromene derivatives as P2Y6 receptor (P2Y6R) antagonists reveal that 6-halogen substitution modulates antagonist potency. Specifically, 6-fluoro and 6-chloro analogues display enhanced potency compared to other halogen substitutions, with IC₅₀ values in the 1–2 μM range against the human P2Y6 receptor [1]. While the 6-methyl substituted derivative was not directly evaluated in this study, the SAR framework establishes that substitution at the 6-position is a critical determinant of P2Y6R affinity. Similar halogen substitution at the 5, 7, or 8 positions reduces affinity, underscoring the positional specificity of 6-substitution for maintaining receptor engagement [1].

P2Y6 receptor Inflammation GPCR antagonism

6-Methylchromone: Validated Research and Industrial Application Scenarios


MAO-B Inhibitor Lead Optimization and Assay Validation

6-Methylchromone serves as a defined-potency reference compound (hMAO-B IC₅₀ = 0.0863 μM) for structure-activity relationship studies aimed at developing novel chromone-based MAO-B inhibitors for Parkinson's disease and other neurodegenerative disorders. Its potency sits between the more active unsubstituted chromone (0.0672 μM) and the reference inhibitor pargyline (0.1113 μM), providing a calibrated benchmark for evaluating the impact of additional structural modifications [1]. Researchers can employ this compound to validate assay reproducibility across experimental batches and to establish baseline inhibitory activity for new synthetic chromone derivatives.

Solid-Form Screening and Crystal Engineering Studies

The distinct crystal packing architecture of 6-methylchromone—characterized by H-bonds and aryl-stacking interactions in a triclinic P-1 lattice—differentiates it from unsubstituted chromone (monoclinic P2₁/n; CH-π interactions) and halogenated 6-substituted analogs (halogen···H bonding dominant) [1]. This solid-state differentiation makes 6-methylchromone a valuable comparator in polymorph screening, co-crystal design, and formulation development programs where solubility, dissolution rate, and mechanical properties are critical quality attributes. Procurement for crystal engineering studies is warranted when non-covalent interaction profiling is required.

Synthetic Intermediate for α-Aminophosphine Oxide Libraries

3-Formyl-6-methylchromone enables catalyst-free, ambient-temperature synthesis of chromonyl-substituted α-aminophosphine oxides via three-component reaction with primary amines and secondary phosphine oxides [1]. This mild synthetic protocol avoids metal catalyst contamination, which is advantageous for producing pharmaceutical intermediates requiring high purity. The electron-donating 6-methyl group enhances reactivity at the 3-formyl position, distinguishing this derivative from unsubstituted 3-formylchromone. Procurement of 6-methylchromone as a precursor to 3-formyl-6-methylchromone supports medicinal chemistry efforts focused on generating structurally diverse α-aminophosphine oxide libraries.

Positional SAR Baseline for P2Y6 Receptor Antagonist Discovery

SAR studies on 2H-chromene derivatives establish that 6-position substitution is essential for maintaining P2Y6 receptor antagonist potency, whereas substitution at the 5, 7, or 8 positions substantially reduces affinity (IC₅₀ >20 μM versus 1–2 μM for 6-substituted analogs) [1]. 6-Methylchromone provides a scaffold-appropriate starting point for further structural elaboration aimed at optimizing P2Y6R antagonism—a therapeutic target in inflammation, cancer, and colitis. The 6-methyl group can be retained as an electron-donating substituent or further functionalized, offering a defined entry point into this chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylchromone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.